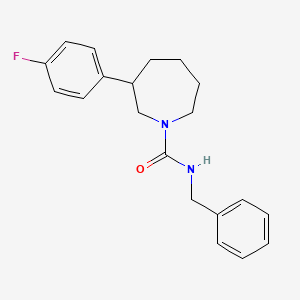

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-19-11-9-17(10-12-19)18-8-4-5-13-23(15-18)20(24)22-14-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVOSPVRYOLHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide involves several steps. One common method includes the use of palladium-catalyzed reactions. For instance, a combination of palladium (TFA)2 and BF3·Et2O in dichloromethane (DCM) has been shown to be effective . The reaction conditions are typically mild, and the process involves the formation of a key intermediate that is further converted into the desired azepane derivative.

Chemical Reactions Analysis

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of various functionalized azepanes.

Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.

Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorophenyl/Benzyl Motifs

Key Observations :

- Core Flexibility : The azepane ring in the target compound likely offers greater conformational flexibility compared to rigid planar systems (e.g., thiazole-triazole hybrids in ) but less than linear enamide derivatives .

- Fluorine Positioning : Fluorine at the para position is conserved across analogs, enhancing electronic effects and metabolic stability .

Key Observations :

- Coupling Methods : The target compound likely employs carboxamide-forming reactions (e.g., DCC/EDC), similar to and , but with added complexity from the azepane ring synthesis.

- Purification : Fluorinated compounds often require specialized chromatography (e.g., Biotage systems in ) due to hydrophobicity.

Pharmacological and Physicochemical Properties

Commercial Availability and Cost Considerations

The azepane variant’s synthesis (likely requiring multi-step ring formation) would increase production costs compared to linear analogs.

Biological Activity

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group and a 4-fluorophenyl moiety attached to an azepane ring, which contributes to its pharmacological properties. The presence of the fluorine atom enhances the compound's lipophilicity and receptor binding affinity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors : It binds to certain receptors, modulating their activity and potentially affecting physiological responses.

- Biochemical Pathways : The compound can influence pathways involved in disease processes, such as inflammation and neurodegeneration.

1. Antihypertensive Effects

Research has indicated that derivatives similar to this compound exhibit antihypertensive properties. For instance, compounds with similar structural features have shown efficacy as α1-adrenoceptor antagonists, which are crucial in managing hypertension. In studies involving animal models, these compounds demonstrated significant reductions in blood pressure compared to standard treatments .

2. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic effects. In experimental models, it was found to reduce thromboembolic events significantly, suggesting potential use in preventing cardiovascular diseases .

3. Neuroprotective Properties

This compound has shown promise in neuroprotection through its interactions with monoamine oxidase (MAO) enzymes. Inhibitors of MAO have been linked to therapeutic effects in neurodegenerative diseases, indicating that this compound could be beneficial in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide, and how can purity be ensured?

Methodological Answer:

A robust synthesis involves palladium-catalyzed reactions, as demonstrated for analogous fluorophenyl derivatives. For example, alkynylamine intermediates (e.g., N-benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine) can be synthesized via Sonogashira coupling, followed by hydroalkoxylation to form the azepane ring . Key steps include:

- Purification: Flash column chromatography (SiO₂, pentane/EtOAc gradients) achieves >80% yield .

- Purity Validation: ¹H NMR (e.g., δ 7.07–6.91 ppm for ortho-fluorophenyl protons) and HPLC (chiral columns for enantiomeric excess determination, e.g., 92% ee via Daicel Chiralpak IB N-5) .

Advanced: How can molecular docking and QSAR models guide the design of this compound derivatives?

Methodological Answer:

- QSAR Modeling: Use Quantitative Structure-Activity Relationship (QSAR) parameters (e.g., R² >0.85, Q² >0.75) to correlate substituent effects with bioactivity. For fluorophenyl analogs, hydrophobic interactions and electron-withdrawing groups (e.g., 4-F) enhance binding to targets like Polo-like kinase 1 (Plk1) .

- Molecular Docking: Employ software (e.g., AutoDock Vina) to predict binding poses. Derivatives with rigid azepane backbones show tighter binding (ΔG < -9 kcal/mol) to kinase active sites, validated by X-ray crystallography .

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ ~7.0–6.9 ppm), benzyl (δ ~3.95 ppm), and azepane protons (δ ~3.6–1.6 ppm) .

- X-Ray Diffraction: Single-crystal analysis resolves stereochemistry (e.g., absolute configuration of chiral centers) and validates bond lengths/angles (e.g., C-F: 1.34 Å) .

- HPLC-MS: Confirm molecular weight (e.g., [M+H⁺] = 343.2) and purity (>98%) .

Advanced: How can pharmacokinetic (PK) parameters be optimized for in vivo studies of this compound?

Methodological Answer:

- Lipinski’s Rule Compliance: Ensure molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors. Fluorophenyl groups improve membrane permeability .

- Metabolic Stability: Use liver microsome assays (e.g., human/rat) to assess CYP450-mediated degradation. Azepane carboxamides typically show t₁/₂ >2 hours .

- Toxicity Screening: Ames test for mutagenicity and hERG binding assays to rule out cardiac risks .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Storage: -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation. Crystalline solids (≥98% purity) show stability ≥5 years under these conditions .

- Handling: Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) during weighing .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Control variables like cell lines (e.g., MCF-7 vs. HEK293), protein quantification (Bradford assay ), and solvent (DMSO concentration ≤0.1%) .

- Dose-Response Curves: Use 8-point IC₅₀ measurements (triplicate runs) to minimize variability. For fluorophenyl derivatives, EC₅₀ discrepancies >10-fold often stem from differences in cell permeability .

- Structural Validation: Reconfirm batch purity via NMR/HPLC and rule out polymorphic forms (e.g., via PXRD) .

Advanced: What computational tools are critical for refining the crystal structure of this compound?

Methodological Answer:

- SHELX Suite: SHELXL refines small-molecule structures using least-squares minimization (R-factor <0.05). For azepane derivatives, anisotropic displacement parameters resolve ring puckering .

- Olex2 Interface: Visualize electron density maps (Fo-Fc) to validate fluorophenyl group orientation .

Basic: How can synthetic byproducts be identified and mitigated during scale-up?

Methodological Answer:

- Byproduct Analysis: LC-MS detects impurities (e.g., unreacted alkynylamine or over-oxidized species). Adjust reaction stoichiometry (e.g., aryl iodide additive reduces side reactions) .

- Process Optimization: Use flow chemistry for exothermic steps (e.g., hydroalkoxylation) to maintain temperature control and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.